molecular formula C12H12N2O4 B180905 Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151098-14-5

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B180905
M. Wt: 248.23 g/mol
InChI Key: PZRYIROHFJDHJH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a compound that is likely to share structural similarities with the molecules described in the provided papers, given the presence of a methoxyphenyl group and a carboxylate ester function. Although none of the papers directly discuss this exact compound, they provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic structures, as seen in the synthesis of pyridone and pyrazole derivatives . These processes often involve cyclization reactions and the use of various reagents to introduce the desired functional groups. For example, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves a "one-pot" nitro-reductive cyclization . Similar methodologies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

X-ray crystallography and theoretical calculations, such as density functional theory (DFT), are commonly used to determine and confirm the molecular geometry of compounds . These studies provide detailed information on bond lengths, angles, and overall molecular conformation. The presence of methoxy and carboxylate groups can influence the molecular conformation through intramolecular interactions, which can be analyzed using these techniques.

Chemical Reactions Analysis

Compounds with activated unsaturated systems, like chalcone derivatives, can participate in conjugated addition reactions . The ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate may also undergo similar reactions due to the presence of an oxadiazole ring, which can act as an electron-withdrawing group, enhancing the reactivity of the molecule towards nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry . These techniques provide information on the functional groups present and the purity of the compounds. Theoretical studies, including the analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can predict the reactive sites and the stability of the molecules . Thermodynamic properties can also be investigated to understand the behavior of the compounds under different conditions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been involved in the synthesis of novel compounds with potential antibacterial activity. A study described the condensation and cyclization processes to form 1,3,4-oxadiazoles, which were then tested for their antibacterial effectiveness. This research highlights the compound's role in developing new antibacterial agents (А. А. Aghekyan et al., 2020).

Reactivity with Ethyl Glyoxylate

Another research avenue explores the compound's reactivity with ethyl glyoxylate, leading to the formation of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters. This study provides insights into the compound's chemical behavior and potential applications in synthesizing various heterocyclic compounds (E. B. Nikolaenkova et al., 2019).

Antimicrobial and Antioxidant Studies

Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, including the studied compound, has shown significant antimicrobial and antioxidant activities. Such studies are pivotal in discovering new drugs with enhanced biological properties (K. Raghavendra et al., 2016).

Building Blocks Toward Oxadiazolones

The compound has also been used in the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, serving as building blocks for further chemical transformations. This research underscores the compound's utility in creating complex molecules with potential pharmaceutical applications (Sirawit Wet-osot et al., 2017).

Cytotoxic Evaluation

Studies on novel 1,3,4-oxadiazole derivatives containing the compound have evaluated their cytotoxic properties against various cancer cell lines. Such research contributes to the ongoing search for new anticancer agents (V. Adimule et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information about this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRYIROHFJDHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601473
Record name Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

CAS RN

151098-14-5
Record name Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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